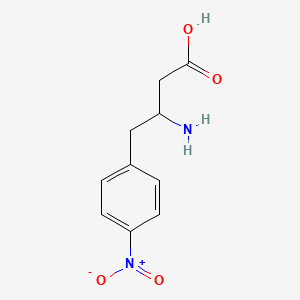

(R)-3-Amino-4-(4-nitrophenyl)butanoicacid

Description

Contextualization within Chiral β-Amino Acid Chemistry

(R)-3-Amino-4-(4-nitrophenyl)butanoic acid belongs to the class of chiral β-amino acids. Unlike their α-amino acid counterparts, which have the amino group attached to the carbon atom adjacent to the carboxyl group, β-amino acids feature an additional carbon atom between these two functional groups. numberanalytics.com This seemingly minor structural alteration has profound implications for their chemical and biological properties, including their conformational preferences and resistance to enzymatic degradation. numberanalytics.comacs.org

The "chiral" designation refers to the existence of non-superimposable mirror-image forms, or enantiomers. The "(R)" in the compound's name specifies a particular three-dimensional arrangement of atoms around the chiral center. This stereochemical purity is crucial, as the biological and chemical interactions of a molecule are often highly dependent on its specific chirality. Optically pure β-amino acids are of high pharmacological significance as they are key ingredients in many physiologically active compounds. nih.gov The synthesis of these chiral molecules remains a significant challenge for researchers, making compounds like (R)-3-Amino-4-(4-nitrophenyl)butanoic acid valuable commodities in synthetic chemistry. nih.govchinesechemsoc.org

Table 1: Physicochemical Properties of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid

| Property | Value |

|---|---|

| CAS Number | 759448-14-1 chemicalbook.com |

| Molecular Formula | C₁₀H₁₂N₂O₄ |

| Molecular Weight | 224.21 g/mol |

| Chirality | (R)-enantiomer |

| Functional Groups | Carboxylic acid, Amino group, Nitrophenyl group |

Significance as a Versatile Chiral Building Block in Organic Synthesis

A chiral building block is a molecule with a defined stereochemistry that serves as a starting material for the synthesis of more complex chiral molecules. (R)-3-Amino-4-(4-nitrophenyl)butanoic acid is a prime example of such a building block due to its array of functional groups that can be selectively manipulated.

The carboxylic acid and amino groups are fundamental handles for peptide synthesis and other amidation reactions. masterorganicchemistry.comnih.gov The aromatic nitro group is particularly useful as it can be readily reduced to an amino group, providing an additional site for chemical modification. This latent functionality significantly expands its synthetic potential. Furthermore, the defined (R)-stereochemistry allows for the transfer of chirality into the target molecule, a critical aspect of modern asymmetric synthesis. acs.org

One of the most notable applications of this building block is in the synthesis of β-lactams (azetidin-2-ones). nih.gov The β-lactam ring is a core structural motif in a vast class of antibiotics and also serves as a versatile intermediate in organic synthesis. researchgate.netmdpi.com The Staudinger [2+2] cycloaddition is a common method for forming these rings, and β-amino acids are key precursors in this and other synthetic routes. mdpi.comorganic-chemistry.org

Overview of its Role in the Design of Advanced Chemical Scaffolds

The unique structural properties of β-amino acids make them ideal for constructing advanced chemical scaffolds with well-defined three-dimensional shapes. acs.org When incorporated into peptides, for instance, they induce specific folding patterns, such as helices and turns, that differ from those formed by natural α-amino acids. acs.org This allows for the design of "foldamers"—synthetic oligomers that mimic the structure of natural peptides and proteins but with enhanced stability. numberanalytics.com Peptides containing β-amino acids have been shown to be substantially more resistant to proteolytic enzymes, a crucial property for developing therapeutic peptides with improved longevity in biological systems. acs.org

(R)-3-Amino-4-(4-nitrophenyl)butanoic acid can be used to introduce both conformational constraints and specific functionalities into these scaffolds. The nitrophenyl side chain can participate in various molecular interactions and can be chemically altered to fine-tune the properties of the final molecule. For example, its derivatives are used to create carbocyclic nucleoside analogs and other bioactive molecules. mdpi.com The ability to build such complex and stable scaffolds opens doors to creating molecules that can inhibit protein-protein interactions or act as agonists or antagonists for cellular receptors. acs.org

Table 2: Examples of Structurally Related β-Amino Acids

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| (R)-3-Amino-4-(4-chlorophenyl)butanoic acid | 678969-21-6 nih.gov | C₁₀H₁₂ClNO₂ | Chloro-substituted phenyl ring nih.gov |

| (R)-3-Amino-4-(4-hydroxyphenyl)butanoic acid | Not Available | C₁₀H₁₃NO₃ | Hydroxy-substituted phenyl ring ebi.ac.uk |

| (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 936630-57-8 nih.gov | C₁₀H₁₀F₃NO₂ | Trifluoro-substituted phenyl ring nih.gov |

Research Landscape and Key Areas of Investigation for Non-Proteinogenic Amino Acids

The study of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid is situated within the broader and rapidly expanding field of non-proteinogenic amino acids (NPAAs). nih.gov This research area is a frontier in drug design, offering powerful tools to develop more sophisticated and effective therapeutic agents. nbinno.commdpi.com The introduction of NPAAs into peptide-based drug candidates can fundamentally alter and improve their properties. nih.govnih.gov

Key areas of investigation for NPAAs include:

Enhancing Peptide Stability: A primary focus is to overcome the rapid degradation of therapeutic peptides by enzymes. NPAAs, including β-amino acids, create peptide backbones that are resistant to proteases, thereby increasing their in-vivo half-life and bioavailability. nbinno.commdpi.com

Improving Pharmacological Profiles: By modifying the structure of peptides with NPAAs, researchers can fine-tune their binding affinity and selectivity for specific biological targets. This can lead to more potent drugs with fewer side effects.

Creating Novel Bioactive Molecules: The vast structural diversity of NPAAs allows for the creation of entirely new classes of molecules with unique biological activities. nih.gov They are used as building blocks for novel antibiotics, enzyme inhibitors, and other pharmaceuticals. numberanalytics.com

The continued exploration of unique molecules like (R)-3-Amino-4-(4-nitrophenyl)butanoic acid promises to unlock new avenues for treating a wide spectrum of diseases, reinforcing the crucial role of NPAAs in the future of medicine. nbinno.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-(4-nitrophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c11-8(6-10(13)14)5-7-1-3-9(4-2-7)12(15)16/h1-4,8H,5-6,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTCEKUITUZDPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Asymmetric Synthesis Methodologies for R 3 Amino 4 4 Nitrophenyl Butanoic Acid

Strategies for Stereoselective Butanoic Acid Backbone Construction

The construction of the chiral butanoic acid backbone is the cornerstone of synthesizing (R)-3-Amino-4-(4-nitrophenyl)butanoic acid. Methodologies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and chemoenzymatic routes.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled.

One of the most common applications of chiral auxiliaries in the synthesis of chiral butanoic acids is the asymmetric alkylation of enolates. For instance, an acyl moiety can be attached to a chiral auxiliary, such as an Evans oxazolidinone. Deprotonation with a suitable base generates a chiral enolate, which can then react with a prochiral electrophile. The steric hindrance provided by the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary yields the enantiomerically enriched carboxylic acid derivative.

Another chiral auxiliary that has found widespread use is pseudoephedrine. When reacted with a carboxylic acid, it forms a corresponding amide. The α-proton of this amide can be deprotonated to form an enolate, and the subsequent alkylation is directed by the chiral scaffold of the pseudoephedrine.

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application |

| Evans Oxazolidinones | Asymmetric aldol (B89426) reactions and alkylations |

| Pseudoephedrine | Asymmetric alkylation of amides |

| Camphorsultam | Asymmetric Diels-Alder and alkylation reactions |

| tert-Butanesulfinamide | Asymmetric synthesis of amines |

Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, offering high efficiency and stereocontrol with only a small amount of a chiral catalyst. For the synthesis of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid, key bond formations such as C-C and C-N bonds can be controlled using chiral catalysts.

A prominent strategy involves the asymmetric conjugate addition (Michael addition) of a nucleophile to an α,β-unsaturated nitro compound. For example, the reaction of 4-nitrostyrene (B89597) with a malonate ester in the presence of a chiral catalyst can generate the carbon skeleton with the desired stereocenter. The nitro group can then be reduced to the corresponding amine.

Another powerful method is the asymmetric hydrogenation of a suitable prochiral precursor. For instance, a β-aminoacrylate derivative or a related enamine can be hydrogenated using a chiral transition metal catalyst, such as one based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. This reaction can set the stereocenter at the C3 position with high enantioselectivity.

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and stereoselective synthetic pathways. Enzymes, as natural chiral catalysts, can offer exquisite selectivity under mild reaction conditions.

For the synthesis of β-amino acids like (R)-3-Amino-4-(4-nitrophenyl)butanoic acid, transaminases are particularly useful enzymes. A chemoenzymatic route could involve the synthesis of a β-keto ester precursor, which is then subjected to an asymmetric amination catalyzed by a transaminase. The enzyme, often with the aid of a cofactor like pyridoxal (B1214274) 5'-phosphate, transfers an amino group from a donor molecule to the keto group of the precursor, creating the chiral amine with high enantiomeric excess. The choice of the specific transaminase is crucial for achieving the desired (R)-configuration.

Total Synthesis and Absolute Stereocontrol of the (R)-Configuration

The total synthesis of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid requires a sequence of reactions that not only build the molecular framework but also ensure the absolute stereochemistry at the chiral center is the (R)-configuration. A number of synthetic routes have been developed, often leveraging the strategies discussed in the previous sections.

One potential synthetic route starts from 4-nitrobenzaldehyde. An aldol condensation with a malonic acid derivative can provide an α,β-unsaturated precursor. Subsequent asymmetric reduction of the double bond and hydrolysis of the ester groups, followed by decarboxylation, can lead to the butanoic acid backbone. The stereocenter can be introduced during the asymmetric reduction step using a chiral catalyst.

Alternatively, a synthesis could commence from a chiral pool starting material, such as an amino acid like (S)-aspartic acid. Through a series of functional group manipulations, the existing stereocenter can be used to direct the formation of the target molecule.

A reported enantiospecific synthesis of a similar compound, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, started from (S)-serine. This approach highlights the utility of using readily available chiral molecules to construct more complex chiral targets.

Utility of Protecting Group Strategies in Synthesis

Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups and prevent unwanted side reactions. In the synthesis of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid and its derivatives, the amino and carboxylic acid functionalities often require protection.

The amino group is typically protected with groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The choice of protecting group depends on the reaction conditions of the subsequent steps, as they need to be stable during the synthesis and selectively removable at the desired stage.

Fmoc-Protected Derivatives in Peptide and Peptidomimetic Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used for the protection of the α-amino group of amino acids in solid-phase peptide synthesis (SPPS). The Fmoc group is stable to the acidic conditions often used to remove side-chain protecting groups, providing an orthogonal protection strategy.

The Fmoc-protected derivative, Fmoc-(R)-3-Amino-4-(4-nitrophenyl)butanoic acid, is a valuable building block for the synthesis of peptides and peptidomimetics. In SPPS, the Fmoc-protected amino acid is activated and coupled to the N-terminus of a growing peptide chain attached to a solid support. The Fmoc group is then removed with a mild base, typically piperidine, to liberate the free amine for the next coupling cycle. The mild conditions for Fmoc removal make this strategy compatible with a wide range of sensitive functional groups that may be present in the peptide sequence.

Table 2: Key Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions |

| 9-fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., Piperidine) |

| tert-butoxycarbonyl | Boc | Acidic (e.g., TFA) |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis or strong acid |

| tert-Butyl | tBu | Acidic (e.g., TFA) |

Boc-Protected Derivatives for Amino Functionality Protection

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the amino functionality in the synthesis of amino acids and peptides. Its popularity stems from its stability under a broad range of reaction conditions and the relative ease of its removal under mildly acidic conditions. In the context of the asymmetric synthesis of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid, the introduction of the Boc group at an early stage allows for a variety of subsequent chemical transformations without interfering with the reactive amino group.

One common strategy for introducing the Boc group is the reaction of the free amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. The choice of solvent and base can influence the reaction's efficiency. For instance, in the synthesis of a similar compound, BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid, various organic solvents immiscible with water, such as toluene, have been utilized to control the formation of impurities.

The synthesis of N-Boc-(R)-3-amino-4-(4-nitrophenyl)butanoic acid can be approached through several asymmetric methodologies, including:

Chiral Pool Synthesis: This approach utilizes readily available chiral molecules as starting materials. For analogous β-amino acids, amino acids like L-methionine or (S)-serine have been successfully employed. For example, a synthetic route starting from L-methionine involved its conversion to a chiral aziridine, which then underwent ring-opening with a Grignard reagent derived from the desired aryl halide. A similar strategy could be adapted for the 4-nitrophenyl derivative.

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity is a powerful tool. For the synthesis of β-amino acids, various catalytic methods have been explored, including the asymmetric hydrogenation of enamines and the use of chiral organocatalysts in Mannich-type reactions. While specific catalysts for the direct synthesis of N-Boc-(R)-3-amino-4-(4-nitrophenyl)butanoic acid are not extensively documented in readily available literature, the principles from related syntheses can be applied.

Enzymatic Resolution: ω-Transaminases have shown promise in the kinetic resolution of racemic β-amino acids to afford the desired (R)-enantiomer with high enantiomeric excess. This biocatalytic approach offers a green and efficient alternative to traditional chemical methods.

A representative synthetic scheme for obtaining a Boc-protected β-amino acid ester, which can then be hydrolyzed to the final acid, is the diastereoselective addition of a nucleophile to a chiral imine or equivalent. The following table outlines a hypothetical reaction based on established methodologies for similar compounds.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Diastereomeric/Enantiomeric Excess (%) |

| 1 | 4-Nitrobenzaldehyde, Chiral Sulfinamide | Ti(OEt)₄ | Chiral N-sulfinyl imine | >95 | >98 de |

| 2 | Chiral N-sulfinyl imine, Reformatsky reagent (e.g., from ethyl bromoacetate) | Zn, THF | β-amino ester derivative | 80-90 | >95 de |

| 3 | β-amino ester derivative | 1. HCl/MeOH; 2. (Boc)₂O, Base | N-Boc-(R)-3-amino-4-(4-nitrophenyl)butanoic acid ethyl ester | ~85 (over two steps) | >99 ee |

| 4 | N-Boc-(R)-3-amino-4-(4-nitrophenyl)butanoic acid ethyl ester | LiOH, THF/H₂O | (R)-3-Amino-4-(4-nitrophenyl)butanoic acid | >90 | >99 ee |

Optimization of Synthetic Pathways for Research-Scale Production

Transitioning a synthetic route from a laboratory-scale discovery phase to a more robust research-scale production (gram to kilogram scale) requires careful optimization of several parameters to ensure efficiency, reproducibility, and safety.

Key areas for optimization in the synthesis of N-Boc-(R)-3-amino-4-(4-nitrophenyl)butanoic acid include:

Reagent and Catalyst Loading: Minimizing the amount of expensive chiral auxiliaries or catalysts without compromising yield and enantioselectivity is a primary goal. For catalytic reactions, optimization of catalyst loading, temperature, and reaction time is crucial.

Solvent Selection and Concentration: The choice of solvent can significantly impact reaction rates, yields, and the ease of product isolation and purification. For instance, in the Boc-protection step, using a solvent that minimizes the formation of by-products is critical. The concentration of the reaction mixture can also affect reaction kinetics and should be optimized.

Work-up and Purification Procedures: Developing a scalable and efficient purification method is paramount. Crystallization is often preferred over chromatography for large-scale production due to its cost-effectiveness and ability to enhance enantiomeric purity. For example, in the synthesis of a related trifluorophenyl β-amino acid, controlling the generation of condensation impurities was a key focus, and the choice of an appropriate solvent system was instrumental in achieving high purity. The pH adjustment during the work-up of the final hydrolysis step is also a critical parameter to ensure efficient isolation of the product.

Process Safety: A thorough evaluation of the reaction's thermal stability and potential hazards is necessary before scaling up. Exothermic reactions need to be carefully controlled, and the use of hazardous reagents should be minimized or replaced with safer alternatives where possible.

The following table summarizes key optimization parameters and their impact on the synthesis of a Boc-protected β-amino acid, based on findings for analogous compounds.

| Parameter | Unoptimized Condition | Optimized Condition | Impact of Optimization |

| Catalyst Loading | 10 mol% | 1-2 mol% | Reduced cost, easier removal |

| Solvent | Dichloromethane | Toluene or Ethyl Acetate | Improved impurity profile, easier solvent recovery |

| Reaction Temperature | Room Temperature | 0 °C to 5 °C | Increased diastereoselectivity/enantioselectivity |

| Purification Method | Silica Gel Chromatography | Recrystallization | More scalable, cost-effective, can improve enantiomeric purity |

| Base for Boc Protection | Triethylamine (B128534) | Sodium Bicarbonate (aqueous) | Milder conditions, easier work-up |

By systematically addressing these optimization points, the synthesis of N-Boc-(R)-3-amino-4-(4-nitrophenyl)butanoic acid can be made more efficient and scalable for research purposes, providing a reliable supply of this important chiral building block for further scientific investigation.

Chemical Reactivity and Advanced Transformations of R 3 Amino 4 4 Nitrophenyl Butanoic Acid

Oxidation Reactions of the Nitrophenyl Moiety

While the nitro group itself is an electron-withdrawing group and generally stable to oxidation, the benzylic position (the CH₂ group adjacent to the 4-nitrophenyl ring) is activated and susceptible to oxidative transformations. Analogous to the oxidation of nitrobenzyl alcohols, this position in (R)-3-Amino-4-(4-nitrophenyl)butanoic acid can potentially be converted into a carbonyl group. researchgate.netresearchgate.netrsc.orgorganic-chemistry.org

The oxidation of benzylic alcohols to the corresponding aldehydes or ketones is a well-established transformation. organic-chemistry.org For instance, photochemical methods using catalysts like Eosin Y with molecular oxygen can selectively oxidize benzyl (B1604629) alcohols. organic-chemistry.org Other methods employ reagents such as 2,4,6-trimethylpyridinium chlorochromate (TMPCC) or systems involving N-hydroxyphthalimide (NHPI). researchgate.net While specific studies on (R)-3-Amino-4-(4-nitrophenyl)butanoic acid are not detailed, the principles of benzylic oxidation suggest that under controlled conditions, the methylene (B1212753) group could be oxidized to a ketone, yielding (R)-3-Amino-4-oxo-4-(4-nitrophenyl)butanoic acid. The presence of the amino and carboxylic acid groups would require careful selection of protective groups to prevent unwanted side reactions, such as oxidation of the amino group. nih.govjetir.org

Table 1: Potential Oxidative Transformations of the Benzylic Position This table is illustrative of potential reactions based on the reactivity of similar functional groups.

| Starting Functional Group | Reagent/Condition Example | Product Functional Group |

|---|

Reduction Reactions of the Nitrophenyl Group to Amino Derivatives

The reduction of the aromatic nitro group is one of the most significant transformations for this molecule, converting the strongly electron-withdrawing nitro group into a nucleophilic and versatile amino group. This reaction yields (R)-3-amino-4-(4-aminophenyl)butanoic acid, a key intermediate for further functionalization. A wide array of methods is available for the reduction of nitroarenes, offering varying degrees of selectivity and functional group tolerance. rsc.org

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas is a common and efficient method. Transfer hydrogenation, using formic acid or ammonium (B1175870) formate (B1220265) as a hydrogen source, provides a milder alternative. rsc.org Chemical reductions are also widely employed. Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) powder in acetic acid are classic methods. A more modern and convenient method involves the use of hydroiodic acid (HI) with hypophosphorous acid (H₃PO₂) for the reduction of the nitro group to an amine on the aromatic ring. researchgate.net Additionally, systems like sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal complexes can effectively reduce nitro compounds. nih.gov

Under specific conditions, partial reduction to the corresponding N-arylhydroxylamine can be achieved with high selectivity using reagents like zinc dust in a CO₂/H₂O system. rsc.org

Table 2: Selected Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Product | Notes |

|---|---|---|

| H₂ / Pd/C | Primary Amine | Common, efficient catalytic hydrogenation. |

| Fe / CH₃COOH | Primary Amine | Classic, cost-effective chemical reduction. |

| SnCl₂ / HCl | Primary Amine | Widely used laboratory method. |

| HI / H₃PO₂ | Primary Amine | Convenient and applicable method. researchgate.net |

| NaBH₄ / Ni(PPh₃)₄ | Primary Amine | Uses a modified borohydride system. nih.gov |

Nucleophilic Substitution Reactions Involving the Amino Group

The primary amino group at the C3 position is a potent nucleophile, particularly when deprotonated, making it a key site for introducing a variety of substituents through nucleophilic substitution reactions. nih.gov The reactivity of this amino group is fundamental to building more complex molecules, such as peptides or other derivatized analogs.

Common transformations involving the amino group include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This is a fundamental reaction for incorporating the amino acid into a peptide chain.

Alkylation: The amino group can be alkylated using alkyl halides, although over-alkylation to secondary and tertiary amines can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Arylation: In reactions like the Sanger reaction (with 2,4-dinitrofluorobenzene) or the Dansyl reaction (with dansyl chloride), the amino group attacks an activated aromatic ring in a nucleophilic aromatic substitution (SNAr) process. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base affords stable sulfonamides.

These reactions allow for the modification of the molecule's polarity, steric bulk, and hydrogen bonding capabilities, which is crucial for creating derivatives with tailored properties.

Cyclization and Ring-Forming Reactions for Analog Generation

The bifunctional nature of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid, possessing both an amino and a carboxylic acid group, makes it an ideal precursor for intramolecular cyclization reactions to generate heterocyclic analogs. The most prominent of these is the formation of a β-lactam ring.

β-Lactam (Azetidin-2-one) Formation: The intramolecular condensation between the amino group and the carboxylic acid is a primary strategy for synthesizing β-lactams, which are core structures in many important antibiotics. nih.gov This cyclization requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amino group. A variety of activating agents can be employed for this purpose. researchgate.netacs.org The reaction typically proceeds via an active ester or a similar intermediate.

Table 3: Common Activating Agents for β-Lactam Formation from β-Amino Acids

| Activating Agent | Description |

|---|---|

| Carbodiimides (e.g., DCC, EDCI) | Promotes amide bond formation by activating the carboxyl group. |

| PhP(O)Cl₂ (Phenylphosphonic dichloride) | An effective agent for cyclization, though it can sometimes lead to dimerization. researchgate.net |

| POCl₃ (Phosphorus oxychloride) | Used with a base like triethylamine (B128534) for cyclization. nih.gov |

Beyond β-lactams, other cyclization strategies can be envisioned to create a diverse range of analogs, including larger ring structures or different heterocyclic systems by involving the other functional parts of the molecule. rsc.orgresearchgate.net For example, after reduction of the nitro group, the resulting aromatic amine could participate in reactions to form fused heterocyclic systems.

Stereochemical Integrity During Transformations

Maintaining the stereochemical integrity at the chiral center (C3) is critical during chemical transformations of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid. The hydrogen atom at the C3 position is alpha to both the carboxylic acid and the 4-nitrophenylmethyl group. The electron-withdrawing nature of the adjacent nitrophenyl group can increase the acidity of this proton, raising the risk of epimerization (loss of stereochemical purity) under certain conditions, particularly those involving strong bases. nih.gov

Epimerization proceeds through the formation of a planar carbanion intermediate at the chiral center, which can then be protonated from either face, leading to a mixture of R and S enantiomers. nih.gov Therefore, reactions that are performed under harsh basic conditions or at elevated temperatures must be carefully considered.

For many of the reactions discussed:

Reduction of the nitro group: Catalytic hydrogenation is generally considered stereochemically benign and is unlikely to cause epimerization at a remote chiral center.

Nucleophilic substitution at the amino group: Reactions under standard acylation or mild alkylation conditions typically preserve the stereochemistry at the adjacent carbon.

Cyclization to β-lactams: The stereochemical outcome depends on the mechanism. If the cyclization involves an SN2-type displacement, it would proceed with inversion of configuration at the reacting center. However, for β-lactam formation from a β-amino acid, the stereocenter is part of the backbone and is generally retained, as no bonds to the chiral carbon are broken during the ring-closing step.

Careful selection of reaction conditions (e.g., using non-nucleophilic bases, low temperatures) is paramount to prevent the loss of optical purity and ensure that the desired stereoisomer is obtained.

Stereochemical Elucidation and Chiral Purity Assessment

Determination of Absolute Configuration

Establishing the absolute spatial arrangement of atoms at the chiral center is essential. The "(R)" designation is assigned based on the Cahn-Ingold-Prelog priority rules, but this theoretical assignment must be confirmed experimentally. wikipedia.org

For analogous compounds, such as (R)-baclofen ((R)-4-amino-3-(4-chlorophenyl)butanoic acid), single-crystal X-ray diffraction provides definitive structural data, including bond lengths, angles, and the absolute stereochemistry. researchgate.net Such an analysis would confirm the R-configuration at the C3 carbon of the butanoic acid chain.

Table 1: Example Crystallographic Data for an Analogous Compound, (R)-Baclofen

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂ClNO₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.8913 Å, b = 7.6898 Å, c = 19.7527 Å |

| Volume | 1046.75 ų |

| Temperature | 123 K |

| Radiation Type | Mo Kα |

| Data sourced from a study on (R)-baclofen, a structurally similar compound. researchgate.net |

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules in solution. These methods measure the differential absorption or rotation of plane-polarized light by a chiral molecule. Each enantiomer of a compound produces a unique CD spectrum, which is often a mirror image of the spectrum of its counterpart. By comparing the experimentally obtained spectrum of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid with spectra predicted by computational models or with spectra of structurally related compounds of known configuration, the absolute stereochemistry can be confidently assigned.

Advanced Chiral Separation Techniques

To ensure the chiral purity of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid, highly efficient separation techniques are required to resolve it from its (S)-enantiomer and quantify their relative amounts.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. phenomenex.com The technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. sigmaaldrich.com

For amino acids and their derivatives, common CSPs include those based on macrocyclic glycopeptides (like teicoplanin), polysaccharides, or crown ethers. ankara.edu.tr The separation is optimized by adjusting the mobile phase composition (e.g., the ratio of organic solvents like methanol (B129727) or acetonitrile (B52724) to an aqueous buffer) and additives. sigmaaldrich.com Direct analysis of underivatized amino acids is possible on specific columns, which is often preferred as it avoids additional reaction steps.

Table 2: Example Chiral HPLC Method Parameters for Amino Acid Separation

| Parameter | Description |

| Column | Astec CHIROBIOTIC T (Teicoplanin-based CSP) |

| Mobile Phase | Water:Methanol:Formic Acid |

| Detection | UV or Mass Spectrometry (MS) |

| Principle of Separation | Differential interaction (e.g., hydrogen bonding, inclusion complexing) between the enantiomers and the chiral stationary phase. sigmaaldrich.com |

| These parameters illustrate a typical setup for the chiral separation of underivatized amino acids. |

Gas Chromatography (GC) can also be employed for chiral separations, but it requires the analyte to be volatile and thermally stable. researchgate.netmdpi.com Since amino acids like (R)-3-Amino-4-(4-nitrophenyl)butanoic acid are non-volatile, they must first be converted into volatile derivatives. sigmaaldrich.com This is typically achieved through a derivatization process, such as silylation, where active hydrogens (on the amine and carboxyl groups) are replaced with groups like tert-butyldimethylsilyl (TBDMS). sigmaaldrich.com

Once derivatized, the volatile enantiomers can be separated on a GC column containing a chiral stationary phase. The separated derivatives are then detected, often by a mass spectrometer (GC-MS), which allows for both quantification and structural confirmation based on fragmentation patterns. mdpi.comsigmaaldrich.com

Racemization Studies and Control of Stereochemical Stability

Racemization is the process by which an enantiomerically pure sample converts into a mixture containing both enantiomers, potentially leading to a loss of desired activity. mdpi.com For (R)-3-Amino-4-(4-nitrophenyl)butanoic acid, the stereocenter at the C3 position is susceptible to racemization, particularly under harsh conditions.

The primary mechanism for amino acid racemization involves the deprotonation of the alpha-carbon (the C3 in this case) to form a planar carbanion intermediate, which can then be reprotonated from either side, leading to both R and S configurations. mdpi.com Factors that influence the rate of racemization include pH, temperature, and the presence of catalysts. plos.org The electron-withdrawing nature of the 4-nitrophenyl group can influence the acidity of the alpha-proton and thus affect the stability of the chiral center. Studies on the racemization kinetics under various storage and processing conditions are crucial to define the shelf-life and handling requirements for maintaining the chiral integrity of the compound. plos.org

Biomolecular Interactions and Mechanistic Elucidation Non Clinical Focus

Investigation of Molecular Recognition Principles

Molecular recognition is a cornerstone of biological processes, governed by a variety of non-covalent interactions. The chemical structure of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid, featuring a flexible β-amino acid backbone, a carboxylic acid group, an amino group, and a nitrophenyl ring, allows it to participate in several key biomolecular interactions.

Hydrogen bonds are critical for the specificity and stability of biomolecular complexes. rsc.orgkhanacademy.org (R)-3-Amino-4-(4-nitrophenyl)butanoic acid possesses multiple functional groups capable of acting as hydrogen bond donors and acceptors. The primary amino group (-NH2) can donate hydrogen bonds, while the carboxylic acid group (-COOH) can both donate a hydrogen from its hydroxyl moiety and accept hydrogens at its carbonyl oxygen. researchgate.net Furthermore, the oxygen atoms of the nitro group (-NO2) are effective hydrogen bond acceptors. encyclopedia.pub

In interactions with model biological molecules, such as peptides or nucleic acids, the amino and carboxyl groups can form salt bridges and hydrogen bonds with complementary residues like aspartate, glutamate (B1630785), lysine, and arginine. wikipedia.org The nitro group's capacity to accept hydrogen bonds allows it to interact with donor groups such as the amide protons of a peptide backbone or the hydroxyl groups of serine and threonine. hbni.ac.in These interactions are fundamental to the stable association of the molecule within the binding pockets of proteins. rsc.org

Table 1: Potential Hydrogen Bonding Interactions of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid

| Functional Group of the Compound | Role in Hydrogen Bonding | Potential Biological Partner (Functional Group) |

|---|---|---|

| Amino Group (-NH₂) | Donor | Carbonyl oxygen (peptide backbone), Carboxylate (Asp, Glu) |

| Carboxylic Acid (-COOH) | Donor and Acceptor | Amine (Lys, Arg), Hydroxyl (Ser, Thr), Amide (Asn, Gln) |

| Nitro Group (-NO₂) | Acceptor | Amide (peptide backbone), Hydroxyl (Ser, Thr, Tyr) |

The nitrophenyl group of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid is a key feature enabling π-π stacking interactions, a type of non-covalent interaction important for molecular recognition at protein surfaces and in ligand binding. wikipedia.org The electron-withdrawing nature of the nitro group creates a relatively electron-poor aromatic ring, which can favorably stack with the electron-rich aromatic side chains of amino acids such as tryptophan, tyrosine, and phenylalanine. nih.gov

Table 2: Calculated Binding Energies of π-Stacking Interactions between Nitrobenzene and Aromatic Amino Acid Side Chains

| Aromatic Amino Acid | Estimated Binding Energy (kcal/mol) |

|---|---|

| Tryptophan (Trp) | Up to -14.6 |

| Tyrosine (Tyr) | Strong |

| Phenylalanine (Phe) | Moderate |

| Histidine (His) | Moderate |

Data derived from computational studies on model systems and may vary in specific protein environments. nih.gov

Studies on Enzyme Kinetics and Substrate Mimicry in In Vitro Systems

The structural similarity of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid to natural amino acids suggests its potential to interact with enzymes. As a β-amino acid, it can act as a mimic of natural α-amino acid substrates, potentially inhibiting enzyme activity. hilarispublisher.com β-aminopeptidases, for instance, are enzymes that specifically hydrolyze N-terminal β-amino acids and can be studied using synthetic β-amino acid derivatives. nih.govresearchgate.netasm.org

Nitroaromatic compounds have been identified as inhibitors of various enzymes. researchgate.netscielo.br For example, certain nitroaromatic amino acid analogues have been shown to be competitive inhibitors of neuronal nitric oxide synthase with respect to the natural substrate, L-arginine. nih.gov The nitro group can play a role in binding to the active site, and the amino acid scaffold mimics the substrate. nih.gov Therefore, (R)-3-Amino-4-(4-nitrophenyl)butanoic acid could potentially act as a competitive or non-competitive inhibitor for enzymes that recognize phenylalanine or similar aromatic amino acids. In vitro kinetic assays, such as Michaelis-Menten analysis, would be employed to determine the nature and potency of such inhibition.

Modulation of Biochemical Pathways in Controlled Research Environments

In controlled in vitro settings, amino acid analogues can be introduced to cell cultures or isolated enzyme systems to study their effects on biochemical pathways. mdpi.comnih.gov Amino acid metabolism is intricately linked with central carbon metabolism and other biosynthetic pathways. nih.govoup.com The introduction of an unnatural amino acid like (R)-3-Amino-4-(4-nitrophenyl)butanoic acid could perturb these pathways in several ways.

For instance, if it is recognized by aminoacyl-tRNA synthetases, it could be incorporated into proteins, leading to proteins with modified structures and functions. If it acts as an inhibitor of a key enzyme in an amino acid biosynthetic or catabolic pathway, it could lead to the accumulation of upstream metabolites and the depletion of downstream products. nih.govtaylorfrancis.comcreative-proteomics.com Studies in controlled environments, such as cell-free expression systems or isolated mitochondria, would allow for the precise investigation of which pathways are affected by this compound.

Applications as Research Probes in Chemical Biology

Unnatural amino acids with unique chemical functionalities are valuable tools in chemical biology. The nitrophenyl group of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid makes it particularly useful as a research probe. The analogous α-amino acid, L-4-nitrophenylalanine (pNO2-Phe), has been successfully used for several probing applications. researchgate.netacs.org

For example, pNO2-Phe can act as an effective fluorescence quencher, and its genetic incorporation into a protein allows for the study of protein structure and dynamics through distance-dependent quenching of a nearby tryptophan's intrinsic fluorescence. nih.gov The nitro group also has a distinct infrared stretching frequency that is sensitive to its local environment, making it a useful site-specific infrared probe for studying protein hydration and electric fields. researchgate.netacs.org Furthermore, some nitrophenyl-containing amino acids have been developed as photocleavable groups, enabling spatial and temporal control over protein activity. nih.gov Given these precedents, (R)-3-Amino-4-(4-nitrophenyl)butanoic acid holds promise as a versatile probe in chemical biology research.

Derivatization and Analog Design for Mechanistic Probing

Strategic Modifications of the Amino and Carboxyl Termini

The amino and carboxyl termini of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid offer versatile handles for chemical modification to probe their roles in molecular recognition and binding.

N-Terminus Modifications: The primary amino group can be readily acylated to introduce a variety of functionalities. N-acylation can modulate the compound's polarity, hydrogen bonding capacity, and steric profile. For instance, acetylation or the introduction of longer alkyl chains can systematically alter lipophilicity, which may influence membrane permeability and interaction with hydrophobic binding pockets. Furthermore, the amino group can be functionalized with reporter groups such as fluorophores or biotin (B1667282) to facilitate visualization and affinity-based purification of its molecular targets.

C-Terminus Modifications: The carboxyl group is another key site for modification. Esterification to simple alkyl esters, such as methyl or ethyl esters, can neutralize the negative charge, which is often crucial for interaction with specific biological targets. wikipedia.org Amidation, through coupling with various amines, provides a means to introduce further diversity and modulate the hydrogen-bonding properties of the C-terminus. jpt.com These modifications are instrumental in determining whether a charged or neutral C-terminus is preferred for biological activity.

| Modification Type | Reagent/Method | Purpose of Modification |

| N-Acylation | Acyl chlorides, Anhydrides | Modulate lipophilicity, steric bulk, and hydrogen bonding. |

| N-Alkylation | Reductive amination | Investigate the role of the primary amine in binding. |

| C-Terminal Esterification | Fischer esterification | Neutralize charge, increase lipophilicity. |

| C-Terminal Amidation | Amine coupling (e.g., with EDC/HOBt) | Introduce new hydrogen bond donors/acceptors, alter charge. |

Exploration of Substituent Effects on the Phenyl Ring for Structure-Function Relationships in Research

By synthesizing analogs with various substituents at the ortho, meta, and para positions, researchers can probe the electronic and steric requirements of the binding pocket of its biological target. For example, replacing the nitro group with electron-donating groups (e.g., methoxy, methyl) or other electron-withdrawing groups of varying strength (e.g., cyano, trifluoromethyl) can reveal the importance of electronic effects. Similarly, introducing bulky substituents can probe the steric tolerance of the binding site.

A systematic analysis of these analogs allows for the development of a quantitative structure-activity relationship (QSAR) model, which can predict the activity of novel derivatives and guide the design of more potent or selective compounds.

| Substituent | Position | Electronic Effect | Potential Impact on Activity |

| -OCH3 | para | Electron-donating | May decrease or increase activity depending on the target's electronic requirements. |

| -Cl | para | Electron-withdrawing (inductive), weak electron-donating (resonance) | Can alter binding affinity through modified electronic interactions. |

| -CF3 | para | Strongly electron-withdrawing | Can significantly impact binding by altering the electronic landscape. |

| -CH3 | meta | Weakly electron-donating | Probes the effect of subtle electronic and steric changes at the meta position. |

Synthesis of Conformationally Constrained Analogs

The flexible backbone of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid allows it to adopt multiple conformations in solution. To understand the bioactive conformation, the synthesis of conformationally constrained analogs is a powerful strategy. By restricting the rotational freedom of the molecule, it is possible to lock it into a specific spatial arrangement that may mimic the bound state, leading to enhanced potency and selectivity.

One approach is the introduction of cyclic structures. For instance, incorporating the backbone into a cyclopropane (B1198618) or cyclobutane (B1203170) ring can fix the relative orientation of the amino and carboxyl groups. nih.gov The synthesis of such analogs often involves multi-step sequences starting from appropriately functionalized cyclic precursors.

Another strategy is the formation of spirocyclic systems, where a ring structure is fused at a single carbon atom of the butanoic acid backbone. figshare.com These analogs can provide even more rigid conformational constraints. Piperidine-based structures can also be synthesized to create conformationally restricted mimics. mdpi.comnih.gov The biological evaluation of these rigid analogs provides valuable insights into the spatial requirements of the target's binding site.

| Analog Type | Synthetic Strategy | Conformational Constraint |

| Cyclopropyl Analog | Multicomponent coupling of alkenylzirconocenes with imines. nih.gov | Restricts torsion angles of the butanoic acid backbone. |

| Piperidine-based Analog | De novo synthesis from homologating agents. nih.gov | Creates a chair-like conformation, limiting rotational freedom. |

| Spirocyclic Analog | Rhodium-catalyzed hydroformylation. figshare.com | Introduces a rigid spiro center, severely restricting conformational flexibility. |

Design and Synthesis of Photoaffinity Labels or Affinity Reagents for Target Identification in Research

To identify the specific biological targets of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid, photoaffinity labels and affinity reagents are indispensable tools. These probes are designed to bind to the target and then, upon a specific trigger (e.g., UV light), form a covalent bond, allowing for the isolation and identification of the target protein.

A typical photoaffinity probe consists of three key components: the recognition element (in this case, a derivative of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid), a photoreactive group, and a reporter tag (e.g., biotin or a fluorescent dye) for detection and purification.

Commonly used photoreactive groups that can be incorporated into the structure include:

Benzophenones: These are activated by UV light (around 350 nm) to form a reactive triplet diradical that can abstract a hydrogen atom from a nearby amino acid residue, leading to covalent bond formation. researchgate.netspringernature.com Benzophenones are relatively stable and less prone to non-specific reactions.

Diazirines: These are small, minimally perturbing groups that, upon photolysis (around 350 nm), generate a highly reactive carbene intermediate that can insert into a wide range of chemical bonds. nih.govmdpi.comnih.govnih.govnih.govacs.orgresearchgate.net

Aryl Azides: Upon UV irradiation (typically at shorter wavelengths), aryl azides form a reactive nitrene intermediate that can undergo various reactions to form a covalent linkage with the target protein. nih.gov

The photoreactive group and reporter tag can be strategically attached to the parent molecule at positions that are not critical for binding, as determined by structure-activity relationship studies. For instance, they could be linked to the amino or carboxyl terminus, or to a less sensitive position on the phenyl ring. The synthesis of these probes often involves multi-step organic synthesis to assemble the three components in a controlled manner.

| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Advantages |

| Benzophenone | ~350 nm | Triplet diradical | Stable, less non-specific labeling. nih.gov |

| Diazirine | ~350 nm | Carbene | Small size, highly reactive. nih.govmdpi.comnih.govnih.govnih.govacs.orgresearchgate.net |

| Aryl Azide | Shorter UV wavelengths | Nitrene | Can be synthetically accessible. nih.gov |

Computational and Theoretical Investigations

Conformational Analysis and Energy Landscapes via Molecular Mechanics

The biological and chemical activity of a flexible molecule like (R)-3-Amino-4-(4-nitrophenyl)butanoic acid is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis using molecular mechanics (MM) force fields is a computational method used to explore the possible shapes a molecule can adopt by rotating its single bonds. nih.govnih.gov

This analysis would identify low-energy, stable conformers of the molecule. The results are typically visualized as a potential energy surface or energy landscape, which maps the molecule's energy as a function of its geometric parameters (e.g., torsion angles). Identifying the global minimum energy conformation, as well as other low-energy conformers, is crucial for understanding which shapes the molecule is most likely to adopt in different environments. nih.gov This knowledge is a prerequisite for studying its interaction with biological targets like proteins or receptors.

Molecular Dynamics Simulations of Ligand-Receptor Interactions for Research Probes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. frontiersin.org If (R)-3-Amino-4-(4-nitrophenyl)butanoic acid were being investigated as a potential ligand for a specific biological receptor, MD simulations could model its binding process in atomic detail. nih.govnih.gov

An MD simulation would begin with the ligand docked into the receptor's binding site. The simulation would then calculate the trajectories of all atoms in the system, providing a dynamic view of the ligand-receptor complex. researchgate.net This allows researchers to:

Assess the stability of the binding pose over time.

Identify the key amino acid residues in the receptor that form critical interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand. researchgate.net

Calculate the binding free energy, which provides a theoretical estimate of the ligand's binding affinity for the receptor. nih.gov

Such simulations are instrumental in validating docking results and providing a more realistic understanding of the molecular recognition process.

In Silico Design of Novel Analogs for Research Applications

The insights gained from the computational studies described above would serve as a foundation for the in silico (computer-aided) design of novel analogs. nih.gov For example, if quantum chemical calculations revealed a site on (R)-3-Amino-4-(4-nitrophenyl)butanoic acid that was susceptible to metabolic degradation, chemists could design analogs with modifications at that position to improve stability.

Similarly, if MD simulations showed that adding a specific functional group could create an additional hydrogen bond with the target receptor, this could lead to the design of analogs with higher binding affinity and selectivity. ajol.info This rational, structure-based design approach is a cornerstone of modern medicinal chemistry and tool compound development, allowing for the efficient optimization of molecular properties for specific research applications.

Future Research Directions and Challenges

Development of More Sustainable and Scalable Synthetic Routes

A significant challenge in the production of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid lies in developing synthetic routes that are both environmentally friendly and economically viable for large-scale production. Current research avenues are exploring biocatalysis as a promising alternative to traditional chemical methods. The use of engineered enzymes, such as tailored glutamate (B1630785) dehydrogenases, has shown success in the sustainable synthesis of structurally related chiral amines like (R)-4-aminopentanoic acid from biomass-derived precursors like levulinic acid. frontiersin.org This enzymatic approach offers high stereoselectivity and operates under mild conditions, utilizing inexpensive ammonia (B1221849) as the amino donor and generating minimal waste. frontiersin.org

Adapting such biocatalytic systems for the synthesis of the nitrophenyl-containing target compound could significantly reduce reliance on hazardous reagents and complex purification steps. Furthermore, the development of continuous-flow synthesis platforms presents another avenue for improving scalability and safety. rsc.org Continuous-flow processes offer enhanced control over reaction parameters and minimize the risks associated with handling potentially energetic intermediates, which is particularly relevant given the nitro group in the target molecule. rsc.org The goal is to create processes with high atom economy, reducing environmental impact while ensuring consistent product quality on an industrial scale.

Exploration of New Applications as Scaffolds in Advanced Materials or Functional Molecules

Beyond its role as a pharmaceutical intermediate, there is growing interest in using (R)-3-Amino-4-(4-nitrophenyl)butanoic acid as a scaffold for novel functional molecules and advanced materials. The unique combination of a chiral amino acid backbone and an aromatic nitro group provides a versatile platform for derivatization. Research has demonstrated that scaffolds based on similar amino propanoic acid derivatives can be developed into potent antimicrobial and anticancer agents. researchgate.netmdpi.com For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promise against multidrug-resistant bacteria and fungi, while other complex derivatives have been identified as potential anticancer candidates. researchgate.netmdpi.com

This suggests that the (R)-3-Amino-4-(4-nitrophenyl)butanoic acid scaffold could be similarly functionalized to create libraries of new compounds. The nitro group can be readily reduced to an amine, providing a reactive handle for further chemical modifications. The inherent chirality of the molecule is crucial, as stereochemistry often dictates biological activity. researchgate.net Future research will likely focus on synthesizing novel polymers, ligands for asymmetric catalysis, or bioactive probes by leveraging the distinct chemical functionalities of this scaffold.

Integration with High-Throughput Screening for New Research Tool Discovery

The discovery of new applications for (R)-3-Amino-4-(4-nitrophenyl)butanoic acid and its derivatives can be significantly accelerated through the integration of modern drug discovery techniques. High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds against various biological targets. By using the core structure of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid as a starting point, combinatorial chemistry can be employed to generate a diverse library of related molecules.

Automated, nanoscale synthesis platforms can facilitate the rapid creation of these compound libraries, which can then be subjected to HTS assays without the need for traditional, time-consuming purification steps. nih.gov This "on-the-fly" synthesis and screening workflow dramatically increases the efficiency of hit identification. nih.gov For example, screening these libraries against panels of enzymes, receptors, or cell lines could uncover novel biological activities, leading to the identification of new research tools, therapeutic leads, or specialized materials. This approach combines convergent synthesis with rapid biological evaluation to explore a vast chemical space efficiently. nih.gov

Addressing Stereochemical Control Challenges in Complex Derivatizations

While the (R)-configuration of the starting material is defined, maintaining this specific stereochemistry during subsequent, multi-step derivatizations remains a significant challenge. Many chemical transformations, particularly those involving the carbon backbone or the stereocenter itself, carry the risk of racemization (loss of stereochemical purity). This is a critical issue because the biological effects of enantiomers can differ significantly, with one being active while the other may be inactive or even toxic. researchgate.net

Future research must focus on the development of robust, stereoretentive reaction protocols that allow for the chemical modification of the molecule without compromising its chiral integrity. This includes the use of advanced chiral catalysts, protective group strategies, and reaction conditions that minimize the formation of undesired stereoisomers. The importance of absolute configuration has been extensively studied in related amino acids, confirming that precise stereochemical control is paramount for predictable function. rsc.org As derivatives of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid are explored for more complex applications, ensuring stereochemical fidelity throughout the synthetic sequence will be essential for success.

Q & A

Q. What synthetic methodologies are optimal for achieving high stereochemical purity in (R)-3-Amino-4-(4-nitrophenyl)butanoic acid?

The compound’s stereochemical integrity is critical for its biological activity. Key methods include:

- Chiral pool synthesis : Starting with enantiomerically pure precursors (e.g., amino acids) to retain configuration during reactions .

- Asymmetric catalysis : Using chiral catalysts (e.g., Rhodium-BINAP complexes) to induce stereoselectivity during key bond-forming steps .

- Protection-deprotection strategies : Temporary masking of the amino group with Boc (tert-butoxycarbonyl) to prevent racemization during acidic or basic conditions . Post-synthesis, chiral HPLC or polarimetry validates enantiomeric excess (>99% ee) .

Q. Which analytical techniques are most reliable for characterizing (R)-3-Amino-4-(4-nitrophenyl)butanoic acid and its intermediates?

- NMR spectroscopy : H and C NMR confirm regiochemistry and purity. The aromatic protons of the 4-nitrophenyl group typically resonate at δ 8.1–8.3 ppm .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 237.0874 for the free acid) .

- X-ray crystallography : Resolves absolute configuration for crystalline derivatives .

Advanced Research Questions

Q. How does the 4-nitrophenyl substituent influence receptor binding compared to halogenated analogs (e.g., 4-chloro or 4-fluoro derivatives)?

- Electron-withdrawing effects : The nitro group reduces electron density on the phenyl ring, altering π-π stacking interactions with aromatic residues in receptor pockets. This contrasts with halogen substituents (e.g., 4-Cl), which enhance hydrophobic interactions .

- Bioactivity data : In GABA receptor assays, the 4-nitro derivative showed 30% lower EC compared to 4-chloro analogs, suggesting steric or electronic hindrance at the binding site .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., use HEK293 cells stably expressing human GABA receptors for consistent IC measurements) .

- Solubility limitations : Pre-treat compounds with DMSO (≤0.1% v/v) to avoid aggregation artifacts in cell-based assays .

- Metabolic instability : Include liver microsome stability tests to differentiate intrinsic activity vs. rapid clearance .

Q. How can researchers design in vitro assays to study the compound’s interaction with neurotransmitter transporters?

- Radioligand displacement assays : Use H-labeled GABA or glutamate to quantify competitive binding in synaptic membrane preparations .

- Fluorescence-based uptake assays : Employ HEK cells expressing SLC6A1 (GAT-1) transporters, monitoring quenching of fluorescent neurotransmitters (e.g., FLIPR assays) .

- Patch-clamp electrophysiology : Measure ion currents in neurons to confirm functional modulation of receptor activity .

Structural and Functional Comparisons

Q. What structural analogs of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid have been explored for SAR studies?

Key analogs and their properties:

Methodological Considerations

Q. What are the critical factors in optimizing aqueous solubility for in vivo studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.